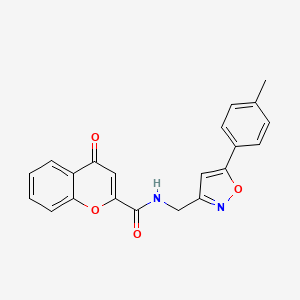
4-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycine (HGlyGlyOH, 1) is the simplest dipeptide widely used in organic synthesis, medicine, biochemistry, and agricultural chemistry . Glycylglycine derivatives were used to obtain zinc complexes and subsequently construct synthetic receptors for the analysis of phosphorylated peptides .
Synthesis Analysis
The acylation of glycylglycine and its morpholide with 4,5-dichloroisothiazole-3-carbonyl chloride gave the corresponding N - (4,5-dichloroisothiazole-3-ylcarbonyl) derivatives . N - [5- ( p -Tolyl)isoxazole-3-carbonyl] analogs were synthesized by acylation of glycylglycine and its morpholide with 5- ( p -tolyl)isoxazole-3-carbonyl azide .Molecular Structure Analysis
The reactions of glycylglycine and its morpholide with phenyl N - (4,5-dichloroisothiazol-3-yl)- and N - [ ( p -tolyl)isoxazol-3-yl]carbamates afforded derivatives containing an urea fragment .Chemical Reactions Analysis
Treatment of the same substrates with 5- ( p -tolyl)isoxazole-3-carbonyl resulted in the formation of mixtures of products .Physical And Chemical Properties Analysis
The goal of the present work was to synthesize conjugates of glycylglycine and its morpholide with 5- ( p -tolyl)isoxazole and 4,5-dichloroisothiazole linked through a carbonyl or carbamoyl spacer, as well as their water-soluble salts, as potential antitumor agents .Aplicaciones Científicas De Investigación
Structural Characterization and Polymorphism
4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, have been studied for their crystalline structures. These compounds exhibit polymorphism, with different forms crystallizing in distinct space groups. The studies highlight the importance of the anti-rotamer conformation around the C-N bond and the variability in the orientation of the amide and pyran ring oxygens. One of the compounds also crystallizes as a hemihydrate, demonstrating the role of solvent in the structural diversity of these molecules (Reis et al., 2013).
Synthesis and Antimicrobial Activity
A variety of derivatives related to 4-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide have been synthesized using environmentally benign procedures under microwave irradiation. These compounds were then evaluated for their antimicrobial activity against different bacterial strains, showing significant antibacterial and antifungal activities. This research indicates the potential of these compounds in developing new antimicrobial agents (Raval et al., 2012).
Novel Synthesis Techniques and Biological Evaluation
Other studies have focused on developing novel synthesis techniques for related compounds and evaluating their biological activities. For instance, a study on the reduction of chromano-piperidine-fused isoxazolidines led to the formation of 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide through tandem intramolecular rearrangements. This research contributes to understanding the chemical behavior of these compounds and their potential applications in medicinal chemistry (Singh et al., 2017).
Antioxidant and Antibacterial Agents
Additionally, the one-pot synthesis of indolyl-4H-chromene-3-carboxamides has been explored as a method to produce compounds with antioxidant and antibacterial properties. The study demonstrates the efficiency of the synthetic strategy and the biological relevance of the synthesized compounds, highlighting their potential as therapeutic agents (Subbareddy & Sumathi, 2017).
Mecanismo De Acción
Safety and Hazards
The synthesized compounds are capable of enhancing the antitumor activity of first-line drugs used in the chemotherapy of brain tumors, such as cisplatin, carboplatin, temozolomide, cytarabine, etc . This makes it possible to reduce the therapeutic dose of these fairly toxic drugs several times, which is very important for the improvement of the life quality of patients .
Direcciones Futuras
Chemical modification of glycylglycine could enhance the efficiency and selectivity of its biological action . For example, glycylglycine conjugates with antibiotics were recommended for use as antibacterial agents against gram-negative bacteria, which makes it possible to overcome bacterial resistance to conventional drugs .
Propiedades
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-6-8-14(9-7-13)19-10-15(23-27-19)12-22-21(25)20-11-17(24)16-4-2-3-5-18(16)26-20/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZOYEOOVAPRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

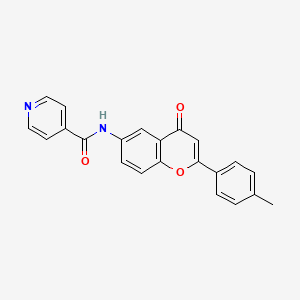
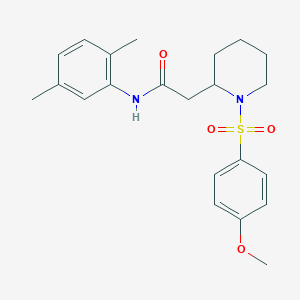
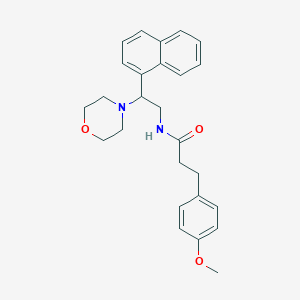
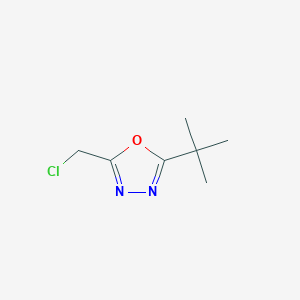



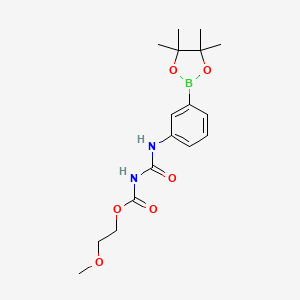
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B2442054.png)
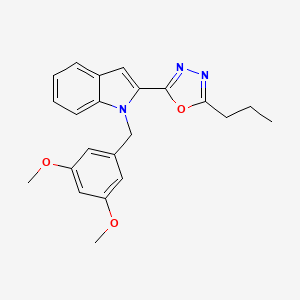
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2442057.png)
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)